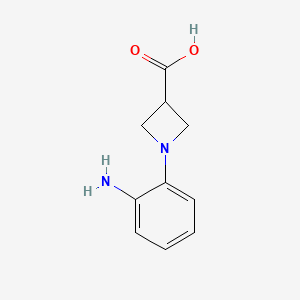

1-(2-Aminophenyl)azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Aminophenyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2 . Azetidines, the class of compounds to which this molecule belongs, are four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods, including anionic and cationic ring-opening polymerization . The synthesis of azetidines has attracted major interest due to their unique reactivity driven by considerable ring strain .Molecular Structure Analysis

The molecular structure of “1-(2-Aminophenyl)azetidine-3-carboxylic acid” is characterized by a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane . The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The polymerization of azetidines has many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

Carboxylic acids, such as “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have certain physical and chemical properties. For instance, carboxylic acids with one to four carbon atoms are completely miscible with water .Applications De Recherche Scientifique

Anticancer Research

Carboxylic acid derivatives, such as cinnamic acid and its phenolic analogues, have been extensively explored for their anticancer potentials. These compounds' 3-phenyl acrylic acid functionality enables various chemical reactions, making them significant in medicinal research as antitumor agents. Despite their rich medicinal tradition, the full potential of cinnamic acid derivatives in anticancer research had remained underutilized for decades. Recent attention towards these compounds has highlighted their promising antitumor efficacy, suggesting a similar potential for 1-(2-Aminophenyl)azetidine-3-carboxylic acid derivatives in anticancer applications (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

Research on carboxylic acids has also indicated their role as biocatalyst inhibitors, which can be harnessed in biotechnological applications to control microbial growth or fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in designing robust strains for industrial applications, suggesting a potential area of research for 1-(2-Aminophenyl)azetidine-3-carboxylic acid (Jarboe, Royce, & Liu, 2013).

Drug Development and Bioisosterism

In the context of drug development, carboxylic acid bioisosteres have been highlighted for their importance in modifying drug properties to overcome obstacles such as toxicity and limited bioavailability. Novel carboxylic acid substitutes have been developed to improve pharmacological profiles, indicating a promising avenue for derivatives of 1-(2-Aminophenyl)azetidine-3-carboxylic acid in creating more effective and safer drugs (Horgan & O’ Sullivan, 2021).

Environmental Biodegradability

The environmental fate of carboxylic acids and their derivatives, including their biodegradability, has been a subject of study, providing insights into the ecological impact of these compounds. Understanding the microbial degradation pathways of carboxylic acids can inform environmental risk assessments and the development of greener chemicals, potentially including 1-(2-Aminophenyl)azetidine-3-carboxylic acid derivatives (Liu & Avendaño, 2013).

Orientations Futures

Azetidines, including “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the development of new synthesis methods, exploration of their reactivity, and application in various fields such as medicinal chemistry .

Propriétés

IUPAC Name |

1-(2-aminophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIGIRDLRJTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)azetidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.